1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride typically involves the reaction of hept-6-ene-1-sulfonyl fluoride with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride (SF4) and trifluoromethyl hypofluorite (CF3OF). The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.
Addition Reactions: The double bond in the hept-6-ene moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Electrophiles: Halogens, hydrogen halides
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonic Acids: Formed by oxidation
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers. It is also employed in surface modification to impart hydrophobic and oleophobic properties.
Biology: Utilized in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Applied in the production of specialty coatings, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
Uniqueness
1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride is unique due to its combination of a highly fluorinated backbone and a reactive sulfonyl fluoride group. This combination imparts both high stability and reactivity, making it suitable for a wide range of applications that require both properties.
Eigenschaften
CAS-Nummer |
84933-49-3 |
---|---|
Molekularformel |
C7HF13O2S |
Molekulargewicht |
396.13 g/mol |
IUPAC-Name |
1,2,2,3,3,4,4,5,5,6,7,7-dodecafluorohept-6-ene-1-sulfonyl fluoride |
InChI |
InChI=1S/C7HF13O2S/c8-1(2(9)10)4(12,13)6(16,17)7(18,19)5(14,15)3(11)23(20,21)22/h3H |
InChI-Schlüssel |
RSXJPOPHNCXVQB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.